Fleephilone

Description

Structure

3D Structure

Properties

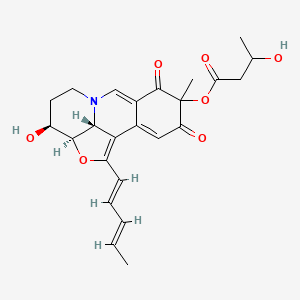

Molecular Formula |

C24H27NO7 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

[(12S,13R,16R)-12-hydroxy-5-methyl-4,6-dioxo-15-[(1E,3E)-penta-1,3-dienyl]-14-oxa-9-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,7-trien-5-yl] 3-hydroxybutanoate |

InChI |

InChI=1S/C24H27NO7/c1-4-5-6-7-17-20-14-11-18(28)24(3,32-19(29)10-13(2)26)23(30)15(14)12-25-9-8-16(27)22(31-17)21(20)25/h4-7,11-13,16,21-22,26-27H,8-10H2,1-3H3/b5-4+,7-6+/t13?,16-,21+,22-,24?/m0/s1 |

InChI Key |

UOPRBHLVKJBASE-XVSBCJMYSA-N |

Isomeric SMILES |

C/C=C/C=C/C1=C2[C@@H]3[C@@H](O1)[C@H](CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O |

Canonical SMILES |

CC=CC=CC1=C2C3C(O1)C(CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O |

Synonyms |

fleephilone |

Origin of Product |

United States |

Foundational & Exploratory

Fleephilone: A Technical Guide on its Mechanism of Action in HIV Replication as a Rev/RRE Binding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Fleephilone, a fungal metabolite identified as an inhibitor of the Human Immunodeficiency Virus (HIV) replication cycle. This compound targets a critical protein-RNA interaction essential for the expression of viral structural proteins: the binding of the HIV regulatory protein Rev to its corresponding Rev Responsive Element (RRE) on viral RNA. This document details the molecular basis of this inhibition, presents available quantitative data, outlines generalized experimental protocols for studying such inhibitors, and provides visualizations of the relevant molecular pathways and experimental workflows.

Introduction to HIV Replication and the Role of Rev/RRE

The replication cycle of HIV is a complex process that relies on the host cell's machinery for the production of new viral particles. A key regulatory step in this cycle is the nuclear export of unspliced and partially spliced viral RNAs, which encode for the structural proteins and enzymes of the virus. This export is mediated by the viral protein Rev, which binds to a specific RNA secondary structure known to as the Rev Responsive Element (RRE) present in these viral transcripts. The formation of the Rev-RRE complex facilitates the transport of these RNAs from the nucleus to the cytoplasm, a prerequisite for the synthesis of essential viral proteins. Disruption of the Rev-RRE interaction is a promising therapeutic strategy to inhibit HIV replication.

This compound's Mechanism of Action: Inhibition of Rev/RRE Binding

This compound, a novel fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the HIV Rev/RRE interaction.[1] Its mechanism of action is the direct interference with the binding of the Rev protein to the RRE RNA. By preventing this crucial binding event, this compound effectively halts the nuclear export of viral mRNAs that are necessary for the production of new virions.

The HIV-1 Rev protein is a 116-amino acid protein that contains an arginine-rich motif responsible for binding to the RRE.[2] The RRE is a highly structured RNA element of approximately 350 nucleotides located within the env gene of the viral genome. Rev initially binds with high affinity to a specific stem-loop structure within the RRE, followed by the cooperative binding of additional Rev monomers to form a ribonucleoprotein complex. This complex is then recognized by cellular export machinery, leading to the transport of the viral RNA out of the nucleus. This compound is believed to interact with either the Rev protein or the RRE, or both, thereby sterically hindering their association or inducing conformational changes that are incompatible with binding.

Quantitative Data

The inhibitory activity of this compound on the Rev-RRE binding has been quantified, as summarized in the table below. It is important to note, however, that while this compound demonstrates biochemical activity against the Rev-RRE interaction, it did not show protective effects against acute HIV infection in a cell-based assay at the concentrations tested.[1]

| Compound | Target | Assay Type | IC50 | Cell-based HIV Protection (CEM-SS cells) |

| This compound | HIV Rev/RRE Binding | In vitro binding assay | 7.6 µM | No protection up to 200 µg/ml |

| Harziphilone | HIV Rev/RRE Binding | In vitro binding assay | 2.0 µM | No protection up to 200 µg/ml |

Experimental Protocols

While the specific experimental protocols used for the initial characterization of this compound are not publicly available in full detail, this section outlines generalized and representative methodologies for key experiments cited in the study of Rev/RRE inhibitors.

Preparation of Recombinant HIV-1 Rev Protein

The HIV-1 Rev protein can be expressed in Escherichia coli and purified for use in in vitro binding assays.

Protocol:

-

Expression: The coding sequence for HIV-1 Rev is cloned into a suitable bacterial expression vector (e.g., pET series). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)). A culture of the transformed bacteria is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for 3-4 hours at 30°C.

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation. The Rev protein can be purified using a combination of chromatography techniques, such as affinity chromatography (if a tag is used), ion-exchange chromatography, and size-exclusion chromatography. The purity of the protein is assessed by SDS-PAGE.

In Vitro Transcription of RRE RNA

The RRE RNA for use in binding assays is typically produced by in vitro transcription from a DNA template.

Protocol:

-

Template Preparation: A DNA template containing the RRE sequence downstream of a T7 RNA polymerase promoter is prepared. This can be a linearized plasmid or a PCR product.

-

In Vitro Transcription: The transcription reaction is assembled in a buffer containing the DNA template, T7 RNA polymerase, ribonucleotide triphosphates (NTPs), and an RNase inhibitor. For radiolabeling, a radiolabeled NTP (e.g., [α-³²P]UTP) is included in the reaction mix. The reaction is incubated at 37°C for 2-4 hours.

-

Purification: The transcribed RNA is purified from the reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution from the gel. The concentration and integrity of the purified RNA are determined by UV spectrophotometry and gel electrophoresis, respectively.

Rev/RRE Binding Assay (Filter Binding Assay)

This assay measures the ability of a compound to inhibit the binding of Rev protein to RRE RNA.

Protocol:

-

Binding Reaction: Radiolabeled RRE RNA is incubated with purified Rev protein in a binding buffer (e.g., 10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 10% glycerol) in the presence of varying concentrations of the test compound (e.g., this compound) or a vehicle control. The reactions are typically incubated at room temperature for 15-30 minutes to allow binding to reach equilibrium.

-

Filtration: The reaction mixtures are filtered through a nitrocellulose membrane under vacuum. The protein and any bound RNA will be retained on the membrane, while unbound RNA will pass through.

-

Quantification: The amount of radioactivity retained on the membrane is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

Caption: HIV Rev/RRE mediated nuclear export pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Generalized workflow for an in vitro Rev/RRE filter binding assay.

Conclusion

This compound represents a class of natural products that target the essential HIV Rev/RRE protein-RNA interaction. Its ability to inhibit this interaction in a biochemical assay highlights the potential of this viral vulnerability for therapeutic intervention. However, the lack of efficacy in cell-based assays suggests that factors such as cell permeability, metabolic stability, or off-target effects may limit its antiviral activity in a cellular context. Further research, including structure-activity relationship studies and medicinal chemistry efforts to improve cellular potency, would be necessary to explore the full therapeutic potential of this compound and related compounds. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers dedicated to the discovery and development of novel anti-HIV agents.

References

Fleephilone from Trichoderma harzianum: A Technical Guide to Production and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fleephilone, a secondary metabolite produced by the fungus Trichoderma harzianum, has been identified as a noteworthy bioactive compound. First isolated from T. harzianum strain WC 47695, this azaphilone-class molecule demonstrates inhibitory activity against the binding of the HIV Rev (regulation of virion expression) protein to the Rev Responsive Element (RRE) RNA. This interaction is critical for the export of unspliced and singly spliced viral RNAs from the nucleus, making it a potential target for antiretroviral drug development. This technical guide provides a comprehensive overview of this compound, including representative protocols for its production and isolation, a summary of its known biological data, and visualizations of the experimental workflow and its proposed biosynthetic origins.

Disclaimer: The original 1996 publication announcing the discovery of this compound does not provide a detailed, step-by-step experimental protocol for public review. The methodologies presented herein are, therefore, representative protocols derived from established techniques for the cultivation of Trichoderma harzianum and the isolation of its secondary metabolites. These protocols are intended to serve as a foundational guide for research and development.

Quantitative Data Summary

The primary quantitative bioactivity data for this compound is derived from the initial discovery and screening. To date, specific production yields from fermentation have not been published.

| Parameter | Value / Description | Source |

| Compound Name | This compound | |

| Producing Organism | Trichoderma harzianum (Strain WC 47695) | |

| Molecular Formula | C₂₄H₂₇NO₇ | |

| Molecular Weight | 441.47 g/mol | |

| Compound Class | Azaphilone / Fungal Polyketide | |

| Biological Activity | Inhibition of HIV Rev protein binding to RRE RNA | |

| IC₅₀ Value | 7.6 µM |

Experimental Protocols

The following sections detail representative methodologies for the laboratory-scale production and purification of this compound.

Fermentation Protocol

This protocol describes a standard liquid-state fermentation for producing secondary metabolites from T. harzianum.

2.1.1 Materials & Reagents

-

Pure culture of Trichoderma harzianum (e.g., Strain WC 47695)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Potato infusion: 200 g/L

-

Dextrose: 20 g/L

-

Deionized water

-

-

2 L Erlenmeyer flasks

-

Shaking incubator

-

Sterile inoculation loop

2.1.2 Procedure

-

Strain Activation: Aseptically streak a pure culture of T. harzianum onto a PDA plate. Incubate at 25-28°C for 5-7 days until sufficient mycelial growth and sporulation are observed.

-

Seed Culture Preparation: Prepare 100 mL of sterile PDB in a 250 mL Erlenmeyer flask. Inoculate with a 1 cm² agar plug from the actively growing edge of the PDA plate culture. Incubate at 28°C, shaking at 180 rpm for 3 days.

-

Production Culture: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with 10 mL of the seed culture.

-

Incubation: Incubate the production culture at 28°C for 10-14 days in a shaking incubator at 180 rpm. This provides adequate aeration and promotes the biosynthesis of secondary metabolites.

Isolation and Purification Protocol

This protocol outlines a bioassay-guided fractionation approach, as mentioned in the original discovery literature, using standard chromatographic techniques.

2.2.1 Materials & Reagents

-

T. harzianum fermentation broth (from Protocol 2.1)

-

Buchner funnel and filter paper (e.g., Whatman No. 1)

-

Solvents: n-Butanol, Methanol, Ethyl Acetate, n-Hexane (HPLC grade)

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Silica gel (for column chromatography, 70-230 mesh)

-

Glass chromatography column

-

HPLC system with a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Acetonitrile and deionized water (HPLC grade)

2.2.2 Procedure

-

Mycelia Separation: Separate the fungal mycelia from the culture broth by vacuum filtration. The secondary metabolites, including this compound, are primarily extracellular.

-

Solvent Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of a 1:1 n-Butanol:Methanol mixture, as described in the original report. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction process three times to maximize yield.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Silica Gel Chromatography (Fractionation):

-

Prepare a silica gel column packed in n-Hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-Hexane, followed by increasing percentages of Ethyl Acetate in Hexane (e.g., 9:1, 4:1, 1:1), 100% Ethyl Acetate, and finally a gradient of Methanol in Ethyl Acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles can be pooled. (Note: In a true bioassay-guided fractionation, each fraction would be tested for HIV REV/RRE binding inhibition to identify the active fractions containing this compound).

-

-

HPLC Purification:

-

Concentrate the active fraction(s) from the silica column.

-

Dissolve the concentrate in a minimal amount of Methanol.

-

Purify the sample using a reverse-phase HPLC system.

-

Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).

-

Monitor the elution profile with a UV detector (e.g., at 254 nm) and collect the peak corresponding to this compound.

-

Verify the purity and confirm the structure of the isolated compound using mass spectrometry and NMR spectroscopy.

-

Visualizations

Experimental Workflow

The following diagram illustrates the representative workflow for the isolation and purification of this compound from T. harzianum.

Caption: A flowchart detailing the key stages from fungal culture to the isolation of pure this compound.

Proposed Biosynthetic Pathway

This compound is an azaphilone, a class of fungal polyketides characterized by a highly oxygenated pyrano-quinone core. While the specific pathway for this compound is not elucidated, the following diagram illustrates the generally accepted core biosynthesis for this class of molecules.

Caption: Generalized biosynthetic pathway for the formation of azaphilone compounds like this compound.

An In-depth Technical Guide to Fleephilone: A Novel HIV Rev/RRE Binding Inhibitor

Disclaimer: This document synthesizes the publicly available information on Fleephilone. The primary research article detailing its full characterization, "Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum," from The Journal of Antibiotics (1996), is not openly accessible. Consequently, specific details regarding experimental protocols and a comprehensive list of physicochemical properties are limited. This guide provides a thorough overview based on the available data and established methodologies in the field.

Introduction

This compound is a novel fungal metabolite first isolated from the fermentation broth of Trichoderma harzianum. It has been identified as an inhibitor of the binding between the human immunodeficiency virus (HIV) Rev protein and the Rev-responsive element (RRE) RNA.[1][2] This interaction is a critical step in the HIV replication cycle, making this compound a compound of interest for further investigation in the development of antiretroviral therapies. This guide aims to provide a detailed overview of the known physical, chemical, and biological properties of this compound for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Detailed quantitative physicochemical data for this compound are not available in the public domain. The structure of this compound was established by spectroscopic methods, as stated in the original publication.[1][2] Without access to the full spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry), a comprehensive table of properties cannot be compiled.

| Property | Value |

| Molecular Formula | Data not available |

| Molecular Weight | Data not available |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| UV-Vis Spectrum | Data not available |

| Infrared Spectrum | Data not available |

| NMR Data | Data not available |

| Mass Spectrometry | Data not available |

Biological Activity

This compound has been shown to inhibit the binding of the HIV Rev protein to the Rev-responsive element (RRE) RNA with an IC50 value of 7.6 μM.[1][2] However, in a cell-based assay, it did not demonstrate protection against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/mL.[1][2]

Signaling Pathway

This compound targets a key step in the HIV-1 replication cycle: the nuclear export of unspliced and partially spliced viral RNAs. The HIV-1 Rev protein binds to the RRE, a structured RNA element present in these viral transcripts. This binding facilitates the assembly of a nuclear export complex, allowing the viral RNAs to be transported to the cytoplasm for the production of new viral proteins and the packaging of new virions. By inhibiting the Rev-RRE interaction, this compound disrupts this essential process.

Caption: HIV Rev-RRE Signaling Pathway and this compound's Site of Action.

Experimental Protocols

The specific, detailed experimental protocols for the isolation of this compound and the HIV Rev/RRE binding assay are not available in the accessible literature. However, a general workflow can be inferred based on standard mycological and biochemical techniques.

General Workflow for Isolation and Bioassay

The following diagram illustrates a plausible workflow for the isolation and biological screening of this compound from Trichoderma harzianum.

References

An In-depth Technical Guide to the Discovery and Isolation of Fleephilone

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Fleephilone, a novel fungal metabolite. The document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and antiviral research.

Introduction

This compound is a naturally occurring compound that has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV) Rev protein's binding to the Rev Responsive Element (RRE) RNA.[1][2][3] This interaction is a critical step in the HIV replication cycle, making this compound a molecule of significant interest for antiviral drug discovery.

Discovery and Source

This compound was discovered during a screening of natural products for their ability to inhibit the REV/RRE binding.[3] It is a secondary metabolite produced by the fungus Trichoderma harzianum, a species known for its production of a variety of bioactive compounds.[1][4][5] The producing strain was isolated from a butanol-methanol extract of its fermentation broth.[2][3][5]

Biological Activity

This compound exhibits inhibitory activity against the binding of the HIV Rev protein to the RRE RNA.[1][2][3] This inhibition disrupts a crucial step in the viral replication process where the Rev protein facilitates the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm for the production of new viral particles.

The biological activity of this compound has been quantified, and the key data is summarized in the table below.

| Parameter | Value | Assay |

| IC50 | 7.6 μM | REV/RRE Binding Inhibition |

Table 1: Quantitative biological data for this compound.

It is important to note that while this compound shows potent activity in the REV/RRE binding assay, it did not demonstrate protection of CEM-SS cells from acute HIV infection at concentrations up to 200 μg/mL in an XTT dye reduction assay.[2][3]

Experimental Protocols

The isolation of this compound was achieved through a bioassay-guided fractionation of the fermentation broth of Trichoderma harzianum.[2][3][5]

General Workflow:

-

Fermentation: Culturing of Trichoderma harzianum in a suitable broth medium to promote the production of secondary metabolites.

-

Extraction: The fermentation broth was extracted with a 1:1 mixture of butanol and methanol to obtain a crude extract containing the bioactive compounds.[2][3]

-

Fractionation: The crude extract was subjected to a series of chromatographic separation techniques. The fractions were continuously monitored for their inhibitory activity in the REV/RRE binding assay to guide the purification process.

-

Purification: Active fractions were further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The chemical structure of the isolated this compound was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

Mechanism of Action: Inhibition of HIV REV/RRE Pathway

The HIV Rev protein is essential for the expression of viral structural proteins. It binds to the RRE, a highly structured RNA element present in the unspliced and singly spliced viral transcripts. This binding initiates the nuclear export of these transcripts, which would otherwise be retained and spliced in the nucleus. This compound inhibits this initial binding step.

Conclusion

This compound represents a novel chemical scaffold for the development of antiretroviral agents targeting the HIV Rev/RRE interaction. Its discovery highlights the importance of natural products as a source of new therapeutic leads. Further studies are warranted to explore the structure-activity relationship of this compound and its derivatives to potentially improve its antiviral efficacy and cell permeability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fleephilone and Other Azaphilone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphilones are a structurally diverse class of fungal polyketide pigments renowned for their wide array of biological activities. This technical guide provides a comprehensive overview of Fleephilone, a novel azaphilone compound, and other notable members of this class. It delves into their origins, chemical characteristics, and pharmacological properties, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for the scientific community engaged in natural product research and drug development.

Introduction to Azaphilones

Azaphilones are a class of fungal secondary metabolites characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center.[1] These pigments, produced by various fungal genera including Penicillium, Talaromyces, Chaetomium, and Aspergillus, are responsible for the vibrant red, orange, and yellow hues often observed in fungal cultures.[2][3] Beyond their pigmentation, azaphilones have garnered significant attention for their diverse and potent biological activities, which include antimicrobial, anti-inflammatory, antiviral, cytotoxic, and antioxidant effects.[4][5] Their unique chemical structures and broad bioactivity spectrum make them promising candidates for the development of new therapeutic agents.[6]

This compound: A Novel Azaphilone

This compound is a novel azaphilone metabolite isolated from the fungus Trichoderma harzianum.[7][8] Alongside its structural analog, Harziphilone, this compound has been identified as an inhibitor of the binding of the Human Immunodeficiency Virus (HIV) Rev protein to the Rev Response Element (RRE) RNA, a critical interaction for viral replication.[7]

Chemical Structure and Properties

The chemical structure of this compound, as determined by spectroscopic methods, is presented in Figure 1. As an azaphilone, it possesses the characteristic pyranoquinone core.

(Figure 1: Chemical Structure of this compound - A 2D chemical structure diagram of this compound would be presented here.)

Biological Activity of this compound

This compound exhibits inhibitory activity against the HIV Rev-RRE binding with an IC50 value of 7.6 μM.[7] This inhibitory action suggests a potential therapeutic application in the context of HIV infection. However, it is important to note that in subsequent assays, this compound did not demonstrate protective effects against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/mL.[7] Further studies are required to elucidate the full therapeutic potential and mechanism of action of this compound.

Quantitative Data on Azaphilone Compounds

To facilitate the comparison of the biological activities of various azaphilone compounds, the following tables summarize key quantitative data from the literature.

Table 1: Anti-HIV Activity of Azaphilone Compounds

| Compound | Producing Organism | Assay | IC50 (µM) | Reference |

| This compound | Trichoderma harzianum | Rev-RRE Binding Inhibition | 7.6 | [7] |

| Harziphilone | Trichoderma harzianum | Rev-RRE Binding Inhibition | 2.0 | [7] |

| Peniazaphilin A | Penicillium sp. | Anti-HIV Activity | 60.4 | [4] |

| Phomopsones B | Phomopsis sp. | Anti-HIV-1 Activity | 7.6 | [9] |

| Phomopsones C | Phomopsis sp. | Anti-HIV-1 Activity | 0.5 | [9] |

Table 2: Cytotoxic Activity of Azaphilone Compounds

| Compound | Producing Organism | Cell Line | IC50 (µM) | Reference |

| Harziphilone | Trichoderma harzianum | M-109 (murine tumor) | 38 | [7] |

| Chaephilone C | Chaetomium sp. | HeLa | 5-8 | [10] |

| Chaetoviridide A | Chaetomium sp. | Hep G2 | 3.9 | [10] |

| Chaetoviridide B | Chaetomium sp. | HeLa | 5-8 | [10] |

| Compound 44 | Aspergillus sp. | PC3 | 10.0 | [4] |

| Compound 45 | Aspergillus sp. | PC3 | 7.1 | [4] |

| Compound 89 | Hypoxylon sp. | MGC-803 | More potent than cisplatin | [9] |

Table 3: Antimicrobial Activity of Azaphilone Compounds

| Compound | Producing Organism | Target Organism | MIC (µg/mL) | Reference |

| Penicitrinol Q | Penicillium sp. | Bacillus subtilis | 6.2 | [9] |

| Staphylococcus aureus | 4.3 | [9] | ||

| Pseudomonas aeruginosa | 11.2 | [9] | ||

| Candida albicans | 4.0 | [9] | ||

| Penctrimertone | Penicillium sp. | Bacillus subtilis | 4.0 | [9] |

| Colletotrichone A | Colletotrichum sp. | Escherichia coli | 1.0 | [4] |

| Bacillus subtilis | 0.1 | [4] | ||

| Colletotrichone C | Colletotrichum sp. | Escherichia coli | 5.0 | [4] |

| Chaephilone C | Chaetomium sp. | MRSA | 7-8 | [10] |

| Chaetoviridide B | Chaetomium sp. | MRSA | 7-8 | [10] |

| Chaetoviridide C | Chaetomium sp. | MRSA | 7-8 | [10] |

Table 4: Anti-inflammatory Activity of Azaphilone Compounds

| Compound | Producing Organism | Assay | IC50 (µM) | Reference |

| Compound 21 | Chaetomium sp. | NO Production Inhibition | 11.9 | [9] |

| Compound 51 | Aspergillus deflectus | NO Production Inhibition | 2.6 | [9] |

| Compound 52 | Aspergillus deflectus | NO Production Inhibition | 12.5 | [9] |

| Compound 68 | Fungus | NO Production Inhibition | 17.5 | [4] |

| Compound 69 | Fungus | NO Production Inhibition | 23.5 | [4] |

| Compound 100 | Talaromyces sp. | NO Production Inhibition | 10.0 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and other azaphilones.

Isolation of this compound from Trichoderma harzianum

This compound was isolated from the fermentation broth of Trichoderma harzianum using bioassay-guided fractionation.[7] The general protocol is as follows:

-

Fermentation: Trichoderma harzianum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: The fermentation broth is extracted with a solvent mixture, such as butanol-methanol (1:1), to obtain a crude extract containing the fungal metabolites.[7]

-

Bioassay-Guided Fractionation: The crude extract is subjected to a series of chromatographic separation techniques (e.g., column chromatography, HPLC). At each step, the resulting fractions are tested for their biological activity (in this case, inhibition of Rev-RRE binding).

-

Isolation of Pure Compound: Fractions exhibiting the highest activity are further purified until a pure compound, this compound, is isolated.

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Caption: Workflow for the isolation of this compound.

HIV Rev-RRE Binding Inhibition Assay (General Protocol)

This assay is designed to identify compounds that interfere with the binding of the HIV Rev protein to the RRE RNA. A common method involves a filter-binding assay using radiolabeled RRE.

-

Preparation of Reagents:

-

Recombinant HIV Rev protein.

-

In vitro transcribed RRE RNA, typically radiolabeled with ³²P or ³³P.[7]

-

Binding buffer (composition may vary, but generally contains salts, buffering agents, and a carrier protein like BSA).

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Binding Reaction:

-

In a microtiter plate or microcentrifuge tubes, combine the radiolabeled RRE RNA, Rev protein, and the test compound at various concentrations.

-

Include positive controls (Rev and RRE without inhibitor) and negative controls (RRE without Rev).

-

Incubate the reaction mixture at an appropriate temperature (e.g., room temperature or 37°C) for a specified time to allow for binding to reach equilibrium.

-

-

Filter Binding:

-

The reaction mixtures are filtered through a nitrocellulose membrane. Protein-RNA complexes will bind to the membrane, while unbound RNA will pass through.

-

The membrane is washed with wash buffer to remove non-specifically bound RNA.

-

-

Quantification:

-

The amount of radioactivity retained on the membrane is quantified using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the positive control.

-

The IC50 value, the concentration of the compound that inhibits 50% of the Rev-RRE binding, is determined by plotting the percentage of inhibition against the compound concentration.

-

XTT Cell Viability/Cytotoxicity Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. It measures the metabolic activity of viable cells.

-

Cell Seeding:

-

Seed the target cells (e.g., CEM-SS for HIV protection assay or M-109 for cytotoxicity assay) into a 96-well microtiter plate at a predetermined optimal density.

-

Incubate the plate overnight to allow the cells to attach (for adherent cells).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., this compound).

-

Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

For the HIV protection assay, cells are infected with HIV in the presence of the test compound.

-

-

Incubation:

-

Incubate the plate for a period of time appropriate for the specific assay (e.g., 24, 48, or 72 hours).

-

-

XTT Reagent Addition:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add the XTT labeling mixture to each well.

-

-

Incubation with XTT:

-

Incubate the plate for a further 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

For cytotoxicity assays, the percentage of cell viability is calculated relative to the untreated control, and the IC50 (or CC50 for cytotoxic concentration) is determined.

-

For HIV protection assays, the protective effect is determined by comparing the viability of infected, treated cells to infected, untreated cells.

-

Signaling Pathways Modulated by Azaphilones

Several azaphilone compounds have been shown to exert their biological effects by modulating specific intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Certain azaphilones have been identified as modulators of this pathway.

For instance, penazaphilone J, isolated from Penicillium sclerotiorum, has been shown to exert anti-inflammatory effects by inhibiting the PI3K/Akt pathway.[2] It significantly suppresses the lipopolysaccharide (LPS)-induced phosphorylation of key components of this pathway, including PI3K, Akt, and PDK1.[2] This inhibition ultimately leads to the suppression of downstream inflammatory responses.

Caption: Inhibition of the PI3K/Akt pathway by Penazaphilone J.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases. While not yet demonstrated for this compound, other natural products are known to induce apoptosis via this pathway. If an azaphilone were to induce apoptosis through the intrinsic pathway, the key events would be as follows:

Caption: The intrinsic apoptosis signaling pathway.

Conclusion

This compound and the broader class of azaphilone compounds represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, ranging from anti-HIV to anticancer and antimicrobial, underscore their importance in natural product drug discovery. This technical guide has provided a consolidated resource of quantitative data, experimental protocols, and an overview of the signaling pathways modulated by these fascinating fungal metabolites. Further research into the mechanisms of action, structure-activity relationships, and preclinical development of promising azaphilone candidates is warranted to unlock their full therapeutic potential for the benefit of human health.

References

- 1. Azaphilone pigments from the marine-derived Penicillium sclerotium UJNMF 0503 and their neuroprotective potential against H2O2-induced cell apoptosis through modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]

- 7. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Silico Modeling of the Fleephilone-RRE Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HIV-1 Rev protein's interaction with the Rev Response Element (RRE) RNA is a critical step in the viral replication cycle, making it a prime target for therapeutic intervention. Fleephilone, a natural product isolated from Trichoderma harzianum, has been identified as an inhibitor of this interaction.[1][2] This technical guide provides a comprehensive overview of a proposed in silico workflow to elucidate the molecular basis of the this compound-RRE interaction. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to binding free energy calculations, offer a robust framework for investigating the binding mode, stability, and thermodynamics of this and other small molecule-RNA interactions. Furthermore, this guide outlines experimental protocols for the validation of in silico findings.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The viral Rev protein facilitates the nuclear export of unspliced and partially spliced viral mRNAs by binding to a highly structured RNA element known as the Rev Response Element (RRE).[3][4] This process is essential for the production of new viral particles. Consequently, the Rev-RRE interaction represents a key target for the development of novel antiretroviral therapies.

This compound, a fungal metabolite, has demonstrated the ability to inhibit the Rev-RRE interaction with an IC50 value of 7.6 μM.[1][2] Understanding the precise mechanism by which this compound disrupts this crucial RNA-protein interface is paramount for its development as a potential therapeutic agent. In silico modeling techniques provide a powerful and cost-effective approach to investigate these molecular interactions at an atomic level, offering insights that can guide further drug discovery and optimization efforts.

This guide details a comprehensive computational strategy to model the interaction between this compound and the HIV-1 RRE. The workflow encompasses initial prediction of the binding pose through molecular docking, evaluation of the complex's stability and dynamics via molecular dynamics simulations, and quantification of the binding affinity using free energy calculations.

Molecular Structures

A crucial first step in any in silico modeling study is the acquisition and preparation of the three-dimensional structures of the ligand and the receptor.

This compound

This compound is a secondary metabolite produced by the fungus Trichoderma harzianum.[1][2] Its 2D chemical structure, as determined by spectroscopic methods, serves as the basis for generating a 3D conformation suitable for computational studies. This can be achieved using molecular modeling software such as Avogadro, ChemDraw, or online tools. The resulting 3D structure must be energy minimized to obtain a low-energy, stable conformation.

HIV-1 Rev Response Element (RRE)

The RRE is a highly structured RNA element of approximately 350 nucleotides.[3][4] For in silico studies, a high-resolution 3D structure is essential. Several structures of the RRE, or fragments thereof, are available in the Protein Data Bank (PDB). A recently determined crystal structure of the RRE stem-loop II (PDB ID: 8UO6), the primary binding site for the Rev protein, provides an excellent starting point for modeling the interaction with this compound.[5] Prior to use in docking and simulations, the PDB structure must be prepared by removing any co-crystallized molecules, adding hydrogen atoms, and assigning appropriate charges.

In Silico Modeling Workflow

The following sections outline a detailed workflow for the computational investigation of the this compound-RRE interaction.

Caption: Proposed in silico and experimental workflow for this compound-RRE interaction analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding sites and elucidating the binding mode of this compound within the RRE structure.

-

Receptor and Ligand Preparation:

-

Prepare the RRE structure (PDB: 8UO6) using AutoDock Tools: add polar hydrogens, and assign Gasteiger charges.

-

Generate the 3D structure of this compound and save it in a suitable format (e.g., MOL2). Use a tool like Open Babel to convert it to the PDBQT format required by Vina, defining the rotatable bonds.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the entire RRE stem-loop II to allow for blind docking, or focus on specific pockets of interest based on prior knowledge of small molecule binding sites on RNA.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

-

-

Analysis of Results:

-

Analyze the output poses and their corresponding binding affinities (scores). The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the docked poses using molecular visualization software (e.g., PyMOL, VMD) to inspect the interactions (hydrogen bonds, hydrophobic contacts) between this compound and the RRE.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-RRE complex over time, allowing for an assessment of its stability and the conformational changes that may occur upon binding.

-

System Setup:

-

Use the best-docked pose of the this compound-RRE complex as the starting structure.

-

Select an appropriate force field for both the RNA (e.g., AMBER OL3) and the ligand (e.g., GAFF).

-

Solvate the complex in a periodic box of water (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Conduct a two-phase equilibration: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density.

-

-

Production MD:

-

Run the production simulation for a sufficient duration (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering the thermodynamics of the interaction in a solvated environment.

-

Snapshot Extraction:

-

Extract snapshots of the this compound-RRE complex from the stable portion of the MD trajectory.

-

-

Free Energy Calculation:

-

For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[6][7][8][9][10] This involves calculating the free energies of the complex, the receptor, and the ligand, and then taking the difference.

-

-

Energy Decomposition:

-

Decompose the binding free energy into contributions from individual residues to identify the key nucleotides in the RRE that are most important for this compound binding.

-

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that would be generated from the proposed in silico workflow.

| Parameter | Method | Predicted Value (Hypothetical) | Interpretation |

| Binding Affinity Score | Molecular Docking | -8.5 kcal/mol | Initial estimate of favorable binding. |

| Binding Free Energy | MM/GBSA | -25 kcal/mol | More accurate prediction of strong binding affinity. |

| RMSD of Complex | MD Simulation | 0.2 nm | The complex is structurally stable throughout the simulation. |

| Key Interacting Residues | MM/GBSA Decomposition | G48, G67, A70 | These nucleotides contribute most significantly to the binding energy. |

| Hydrogen Bond Occupancy | MD Simulation | > 70% with G48 | A stable hydrogen bond is formed between this compound and the G48 nucleotide. |

Experimental Validation

In silico predictions must be validated through experimental assays to confirm their accuracy.

Filter Binding Assay

This assay can be used to determine the binding affinity of this compound to the RRE.

-

RNA Labeling:

-

Synthesize the RRE stem-loop II RNA and label it with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

-

Binding Reaction:

-

Incubate a constant concentration of the labeled RRE with varying concentrations of this compound in a suitable binding buffer.

-

-

Filtration:

-

Pass the binding reactions through a nitrocellulose membrane. The RRE-Fleephilone complexes will be retained on the membrane, while the unbound RRE will pass through.

-

-

Quantification:

-

Quantify the amount of labeled RRE retained on the membrane.

-

-

Data Analysis:

-

Plot the fraction of bound RRE as a function of this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[11][12][13][14][15]

-

RNA Immobilization:

-

Immobilize biotinylated RRE stem-loop II RNA on a streptavidin-coated sensor chip.

-

-

Analyte Injection:

-

Inject different concentrations of this compound over the sensor surface.

-

-

Data Acquisition:

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound.

-

-

Kinetic Analysis:

-

Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and the logical flow of the investigation.

References

- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. HIV Rev Assembly on the Rev Response Element (RRE): A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Rev response element - Wikipedia [en.wikipedia.org]

- 5. rcsb.org [rcsb.org]

- 6. Assessing the performance of MM/PBSA and MM/GBSA methods. 10. Prediction reliability of binding affinities and binding poses for RNA–ligand complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Assessing the performance of MM/PBSA and MM/GBSA methods. 8. Predicting binding free energies and poses of protein-RNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. massbio.org [massbio.org]

- 14. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction – Department of Chemistry [chem.unc.edu]

- 15. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Products with Anti-HIV Activity

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by highly active antiretroviral therapy (HAART). However, challenges such as drug resistance, long-term toxicity, and high costs necessitate the search for novel therapeutic agents.[1][2][3] Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-HIV compounds that can target various stages of the viral life cycle.[2][4][5] This technical guide provides an in-depth overview of major classes of anti-HIV natural products, their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation, tailored for researchers and drug development professionals.

The HIV-1 Life Cycle: A Map of Therapeutic Targets

The replication cycle of HIV-1 presents multiple distinct stages that can be targeted by antiviral agents. Natural products have been found to inhibit nearly every step of this process. The following diagram illustrates these key stages and the points of intervention for various classes of natural compounds.

Caption: Major stages of the HIV-1 life cycle and corresponding inhibitory targets for natural products.

Polyphenols: Multi-Target Agents

Polyphenols, including flavonoids, tannins, and stilbenoids, are widely distributed in plants and are known for their diverse biological activities. Many of these compounds have demonstrated potent anti-HIV effects by targeting multiple viral and cellular proteins.[6]

Flavonoids

Flavonoids can inhibit HIV-1 at various stages, with many acting as potent inhibitors of viral enzymes like reverse transcriptase (RT) and integrase (IN).[7][8] The presence and position of hydroxyl groups on the flavonoid skeleton are often critical for their activity.[7][9] For instance, myricetin has been shown to inhibit HIV-1 RT activity.[10][11]

| Compound | Natural Source | Target/Mechanism | IC50/EC50 | Cell Line/Assay | Citation |

| Myricetin | Varies (Berries, Teas) | HIV-1 Reverse Transcriptase | IC50: 20.43 µM (anti-HIV) | TZM-bl cells | [10] |

| Quercetin | Varies (Onions, Apples) | HIV-1 Reverse Transcriptase | - | - | [4][10] |

| Baicalin | Scutellaria baicalensis | HIV-1 Entry / RT | - | - | [8] |

| Kaempferol-3-O-glucopyranoside | Unknown | HIV-1 Integrase | IC50: 0.024 µM | In vitro | [9] |

Tannins

Tannins, particularly ellagitannins like punicalagins from pomegranate (Punica granatum), have shown significant inhibitory activity against HIV-1 RT.[9]

| Compound | Natural Source | Target/Mechanism | IC50 | Assay | Citation |

| Punicalagins | Punica granatum (Peel) | HIV-1 Reverse Transcriptase | 0.12 µM | Enzyme Assay | [9] |

| Punicalins | Punica granatum (Peel) | HIV-1 Reverse Transcriptase | 0.18 µM | Enzyme Assay | [9] |

Other Polyphenols

Some polyphenols can reactivate latent HIV-1 transcription, a key strategy in "shock and kill" approaches to eradicate viral reservoirs. Extracts from grape seeds and apples have been shown to stimulate the release of P-TEFb from the 7SK snRNP complex, promoting viral gene expression.[12]

Terpenoids: From Entry to Maturation

Terpenoids are a large and structurally diverse class of natural products with a wide range of antiviral activities.[13] They can interfere with HIV-1 entry, reverse transcription, integration, and maturation.[5]

Triterpenes

Betulinic acid and its derivatives are among the most studied anti-HIV triterpenoids. A synthetic derivative, 3-O-(3′,3′-dimethylsuccinyl)-betulinic acid (Bevirimat or PA-457), was the first in a class of maturation inhibitors to enter clinical trials.[14][15] It specifically inhibits the final step of Gag protein processing, resulting in the release of immature, non-infectious virions.[15]

| Compound | Natural Source / Type | Target/Mechanism | IC50/EC50 | Cell Line/Assay | Citation |

| Bevirimat (BVM) | Synthetic (from Betulinic Acid) | Maturation Inhibitor | IC50: 10.3 nM | - | [14] |

| Betulinic Acid | Betula spp. | Maturation / Entry | - | - | [15] |

| Oleanolic Acid | Xanthoceras sorbifolia | HIV-1 Protease | IC50: 57.7 µM | Enzyme Assay | [4][14] |

| Maslinic Acid | Geum japonicum | HIV-1 Protease | - | - | [4] |

| Betulin | Betula spp. | HIV-1 Integrase | IC50: 17.7 µM | Enzyme Assay | [14] |

Diterpenes

Tigliane diterpenoids isolated from plants of the Euphorbiaceae family have demonstrated potent anti-HIV activity, inhibiting viral replication at nanomolar concentrations.[16] Andrographolide, from Andrographis paniculata, has been identified as an HIV-1 fusion inhibitor.[17]

| Compound Class | Natural Source | Target/Mechanism | IC50 Range | Cell Line/Assay | Citation |

| Tigliane Diterpenoids | Reutealis trisperma | Viral Replication | 0.0023 - 4.03 µM | HL4-3 virus in MT4 cells | [16] |

| Andrographolide | Andrographis paniculata | HIV-1 Fusion | - | In vitro | [17] |

Alkaloids

Alkaloids are nitrogen-containing compounds with diverse pharmacological effects. Several have been identified as potential anti-HIV agents.[18][19] For example, Cepharanthine, isolated from Stephania cepharantha, modifies the plasma membrane and can prevent virus-cell fusion.[17] A molecular docking study identified Tubocurarine and Reserpine as having high potential to inhibit key HIV enzymes.[19][20]

| Compound | Natural Source | Target/Mechanism | EC50 | Cell Line/Assay | Citation |

| Waltherione C | Waltheria indica | Cytoprotection | 0.84 µM | - | [18] |

| Buchapine | Toddalia asiatica | Cytoprotection | 0.94 µM | CEM-SS cells | [18] |

| Cepharanthine | Stephania cepharantha | Virus-cell Fusion | - | - | [17] |

Marine Natural Products

The marine environment is a rich source of unique chemical structures with potent biological activities.[21][22] Marine-derived compounds, including sulfated polysaccharides, peptides, and proteins, have shown significant anti-HIV activity, often by inhibiting viral entry.[23][24]

| Compound/Class | Source Organism | Target/Mechanism | IC50/EC50 | Cell Line/Assay | Citation |

| Griffithsin (GRFT) | Red Algae (Griffithsia sp.) | Entry Inhibitor (binds gp120) | EC50: 0.043 µM | T-lymphoblastic cells | [24] |

| Sulfated Fucans | Brown Algae (Fucus vesiculosus) | HIV-1 Reverse Transcriptase | IC50: 0.5-1.0 µg/mL | Enzyme Assay | [9] |

| Galactofucan | Brown Algae (Adenocystis utricularis) | Anti-HIV-1 Activity | IC50: 0.6 µg/mL | In vitro | [24] |

| 8,8'-Bieckol | Brown Algae (Ecklonia cava) | HIV-1 Reverse Transcriptase | IC50: 0.5 µM | Enzyme Assay | [24] |

| Cyanovirin-N | Blue-green Algae | Entry Inhibitor | - | - | [22][25] |

Experimental Protocols and Methodologies

The evaluation of natural products for anti-HIV activity involves a series of standardized in vitro assays. A typical workflow begins with cytotoxicity screening, followed by cell-based antiviral assays, and finally, specific enzyme inhibition assays to determine the mechanism of action.

Caption: General experimental workflow for screening natural products for anti-HIV activity.

Cytotoxicity Assays (e.g., MTT Assay)

Principle: This colorimetric assay measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[26] The amount of formazan is proportional to the number of viable cells. This is crucial for determining the 50% cytotoxic concentration (CC50) and ensuring that any observed antiviral effect is not due to cell death.

Methodology:

-

Cell Plating: Seed susceptible host cells (e.g., TZM-bl, MT-4, PBMCs) in a 96-well plate.

-

Compound Addition: Add serial dilutions of the natural product extract or pure compound to the wells and incubate for a period corresponding to the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

-

Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cell-Based Anti-HIV Assays (e.g., p24 Antigen ELISA)

Principle: This assay quantifies the level of HIV-1 p24 capsid protein, a major viral core protein, in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.

Methodology:

-

Infection: Pre-incubate host cells with serial dilutions of the test compound, then infect with a known titer of HIV-1.

-

Incubation: Culture the infected cells for several days to allow for viral replication.

-

Supernatant Collection: Collect the cell culture supernatant at specific time points.

-

ELISA: Perform a p24 antigen capture ELISA on the supernatant according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary enzyme-linked antibody that generates a colorimetric signal.

-

Measurement: Read the absorbance using a microplate reader.

-

Calculation: Calculate the 50% effective concentration (EC50), the compound concentration that inhibits p24 production by 50%. The Therapeutic Index (TI) is then calculated as CC50/EC50.

Enzyme Inhibition Assays

These are cell-free assays that measure the direct inhibitory effect of a compound on a specific viral enzyme.

A. Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the activity of HIV-1 RT, which synthesizes DNA from an RNA template. Inhibition is detected by a decrease in the incorporation of labeled nucleotides into newly synthesized DNA.

Methodology:

-

Reaction Setup: In a microplate, combine a poly(A) template, an oligo(dT) primer, recombinant HIV-1 RT, and a reaction buffer.

-

Compound Addition: Add various concentrations of the test compound.

-

Nucleotide Addition: Initiate the reaction by adding a mixture of dNTPs, including a labeled nucleotide (e.g., digoxigenin-dUTP or radioactively labeled dTTP).

-

Incubation: Allow the polymerization reaction to proceed at 37°C.

-

Detection: Detect the amount of incorporated labeled nucleotide. For ELISA-based kits, this involves capturing the newly synthesized DNA and using an antibody-enzyme conjugate to generate a colorimetric or chemiluminescent signal.

-

Calculation: Determine the IC50 value, the compound concentration that inhibits RT activity by 50%.

B. Protease (PR) Inhibition Assay

Principle: This assay uses a synthetic peptide substrate containing a cleavage site for HIV-1 protease. The substrate is labeled with a fluorophore and a quencher. When intact, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.

Methodology:

-

Reaction Setup: Combine recombinant HIV-1 protease and the test compound in a buffer.

-

Substrate Addition: Add the fluorogenic peptide substrate to initiate the reaction.

-

Incubation: Incubate at 37°C, protected from light.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer.

-

Calculation: Calculate the IC50 value based on the reduction in the rate of fluorescence increase.

C. Integrase (IN) Inhibition Assay

Principle: This assay measures the ability of HIV-1 integrase to catalyze the strand transfer reaction, which inserts viral DNA into a target DNA sequence.

Methodology:

-

Reaction Setup: Immobilize a target DNA oligonucleotide onto a microplate well.

-

Compound & Enzyme Addition: Add the test compound, recombinant HIV-1 integrase, and a donor DNA oligonucleotide (representing the viral DNA end).

-

Incubation: Allow the strand transfer reaction to proceed.

-

Detection: Wash the plate to remove un-integrated DNA. Detect the integrated donor DNA using a specific antibody or label, followed by an enzyme-linked secondary antibody to generate a signal.

-

Calculation: Determine the IC50 value, the concentration that inhibits the strand transfer reaction by 50%.

Conclusion and Future Perspectives

Natural products offer a rich and diverse chemical space for the discovery of novel anti-HIV agents.[4] Compounds derived from terrestrial plants, marine organisms, and microbes have demonstrated the ability to inhibit HIV through a wide array of mechanisms, including targeting viral enzymes, blocking viral entry, and inhibiting viral maturation.[4][5][21] The development of derivatives from natural leads, such as Bevirimat from betulinic acid, highlights a successful strategy for improving potency and drug-like properties.[14]

Future research should focus on the isolation and characterization of new bioactive compounds, detailed elucidation of their mechanisms of action, and optimization through medicinal chemistry. Furthermore, exploring the synergistic effects of natural products with existing HAART regimens could lead to more effective combination therapies that reduce toxicity and combat drug resistance. The continued exploration of nature's pharmacopeia remains a critical component in the global effort to manage and ultimately eradicate HIV.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]

- 3. [PDF] Anti-HIV natural products | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of a flavonoid library for inhibition of interaction of HIV-1 integrase with human LEDGF/p75 towards a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant-derived Anti-HIV Natural Products: A Review of Recent Research -Journal of Life Science | Korea Science [koreascience.kr]

- 10. Anti-HIV-1 Activity of Flavonoid Myricetin on HIV-1 Infection in a Dual-Chamber In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Polyphenol Extracts from Grape Seeds and Apple Can Reactivate Latent HIV-1 Transcription through Promoting P-TEFb Release from 7SK snRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant-derived terpenoids and analogues as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-HIV tigliane diterpenoids from Reutealis trisperma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. Alkaloids as Potential Anti-HIV Agents | Bentham Science [eurekaselect.com]

- 20. Alkaloids as Potential Anti-HIV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Marine natural products with anti-HIV activities in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural products with anti-HIV activity from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Marine Natural Products with Anti-HIV Activities in the Last Deca...: Ingenta Connect [ingentaconnect.com]

- 24. Marine Natural Products with Anti-HIV Activities in the Last Deca...: Ingenta Connect [ingentaconnect.com]

- 25. researchgate.net [researchgate.net]

- 26. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes and Protocols for Fleephilone Extraction from Trichoderma harzianum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Fleephilone, a bioactive secondary metabolite from the fungus Trichoderma harzianum. This compound has been identified as an inhibitor of the binding of the HIV Rev protein to the Rev Response Element (RRE) RNA, indicating its potential in antiviral drug development.[1][2] The protocol described herein is a comprehensive methodology based on published literature, combining fermentation, solvent extraction, and a bioassay-guided fractionation strategy.[1] This document also presents relevant quantitative data and a visualization of the experimental workflow and a generalized signaling pathway for secondary metabolite production in Trichoderma.

Introduction

Trichoderma harzianum is a filamentous fungus known for its production of a diverse array of secondary metabolites with a wide range of biological activities.[3][4] Among these metabolites is this compound, a compound that has demonstrated inhibitory activity against the HIV Rev/RRE interaction with an IC50 value of 7.6 μM.[1][2] The Rev protein is essential for the replication of HIV, making it a key target for antiviral therapies. The isolation of this compound is achieved through a multi-step process involving fungal fermentation, solvent-based extraction, and purification guided by biological assays. This protocol provides a step-by-step guide for researchers to isolate and study this compound and similar compounds from Trichoderma harzianum.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₇ | [2] |

| Molecular Weight | 441.47 g/mol | [2] |

| Bioactivity | HIV REV/RRE binding inhibitor | [1][2] |

| IC₅₀ | 7.6 μM | [1][2] |

Table 2: Representative Yield of Secondary Metabolite Extraction from Trichoderma harzianum

| Extraction Solvent | Yield (%) | Note |

| Ethyl Acetate | 1.81 | This is a representative yield for a general secondary metabolite extraction and may vary for this compound. |

Experimental Protocols

This section details the methodology for the fermentation of Trichoderma harzianum, extraction of the crude metabolite mixture, and a bioassay-guided fractionation approach for the purification of this compound.

Fungal Strain and Culture Conditions

-

Fungal Strain: Trichoderma harzianum (e.g., WC 47695, the strain from which this compound was first isolated).[3]

-

Growth Medium: Potato Dextrose Agar (PDA) for initial culture propagation.

-

Fermentation Medium: Potato Dextrose Broth (PDB).

-

Incubation Conditions: 28°C for 14-21 days.

Protocol for Fermentation of Trichoderma harzianum

-

Inoculation: Aseptically transfer a small agar plug of actively growing T. harzianum mycelium from a PDA plate to a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Incubation: Incubate the flask at 28°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

-

Scale-up: Use the seed culture to inoculate a larger volume of PDB (e.g., 1 L) in a larger flask.

-

Static Fermentation: Incubate the large-scale culture at 28°C under static conditions for 14-21 days to allow for the production of secondary metabolites.

Protocol for Crude Extraction of this compound

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Solvent Extraction:

-

Combine the culture filtrate and the mycelial biomass.

-

Add an equal volume of a butanol-methanol (1:1 v/v) solvent mixture to the fermentation broth.[1]

-

Stir the mixture vigorously for 4-6 hours at room temperature.

-

-

Phase Separation:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic (butanol-methanol) layer.

-

-

Concentration:

-

Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Store the crude extract at -20°C until further purification.

-

Protocol for Bioassay-Guided Fractionation

Bioassay-guided fractionation is a process where the crude extract is separated into fractions, and each fraction is tested for its biological activity (in this case, inhibition of REV/RRE binding). The active fractions are then subjected to further purification.

-

Initial Fractionation (e.g., Column Chromatography):

-

Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the resuspended extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions of a defined volume.

-

-

Bioassay:

-

Evaporate the solvent from a small aliquot of each fraction.

-

Test the residue for its ability to inhibit REV/RRE binding using a suitable in vitro assay (e.g., a filter binding assay or ELISA-based assay).

-

-

Further Purification of Active Fractions (e.g., HPLC):

-

Pool the fractions that show significant activity.

-

Concentrate the pooled active fractions.

-

Subject the concentrated active fraction to further purification using High-Performance Liquid Chromatography (HPLC), preferably with a reverse-phase column (e.g., C18).

-

Use a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol) to separate the components.

-

Collect the individual peaks.

-

-

Final Bioassay and Characterization:

-

Test the purified compounds from the individual HPLC peaks for their biological activity to identify the pure this compound.

-

Characterize the structure of the purified active compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound.

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Generalized Signaling Pathway for Secondary Metabolite Regulation in Trichoderma

Caption: Regulation of secondary metabolite biosynthesis in Trichoderma.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Fleephilone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell-based assays to evaluate the antiviral activity of Fleephilone, a fungal metabolite isolated from Trichoderma harzianum. This compound has been identified as an inhibitor of the HIV-1 Rev protein binding to the Rev Response Element (RRE), a critical step in the replication of HIV.[1][2] This document outlines protocols for assessing this compound's activity against HIV-1 and other potential viral targets, such as influenza A virus, based on the known antiviral properties of the broader azaphilone class of compounds.[3] Additionally, a potential cellular signaling pathway that may be modulated by this compound is described.

Overview of this compound and its Known Antiviral Target

This compound is an azaphilone compound that has been shown to inhibit the interaction between the HIV-1 Rev protein and the RRE RNA sequence in vitro.[1][2] This interaction is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a process necessary for the production of new viral particles.[4][5][6] Inhibition of this pathway presents a promising target for antiviral therapy.

Initial studies have shown that while this compound can inhibit Rev-RRE binding with a half-maximal inhibitory concentration (IC50) of 7.6 μM in a biochemical assay, it did not demonstrate protective effects in a cell-based assay for acute HIV infection at the concentrations tested.[2] This suggests the need for more sensitive or different types of cell-based assays to fully characterize its antiviral potential.

Recommended Cell-Based Assays

A panel of cell-based assays is recommended to comprehensively evaluate the antiviral activity of this compound. These include assays specific to its known HIV Rev-RRE target, as well as broader spectrum antiviral assays.

Table 1: Summary of Cell-Based Assays for this compound Antiviral Activity

| Assay Type | Virus Target | Principle | Key Readout |

| HIV-1 Rev-RRE Reporter Gene Assay | HIV-1 | Quantifies the inhibition of Rev-dependent reporter gene expression (e.g., luciferase or GFP) in a stable cell line.[2] | Reduction in reporter signal (luminescence or fluorescence) |

| Cytopathic Effect (CPE) Inhibition Assay | Influenza A Virus, other cytopathic viruses | Measures the ability of this compound to protect cells from virus-induced cell death (cytopathic effect).[7][8][9][10] | Increased cell viability (e.g., measured by MTT or neutral red uptake) |

| Plaque Reduction Assay | Influenza A Virus, other plaque-forming viruses | Quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer in the presence of this compound.[1][11][12][13] | Decrease in the number and/or size of plaques |

| Virus Yield Reduction Assay | HIV-1, Influenza A Virus | Measures the reduction in the amount of infectious virus produced from cells treated with this compound.[14][15][16][17][18] | Lower viral titer in the supernatant of treated cells |

| Time-of-Addition Assay | Any virus | Determines the stage of the viral replication cycle inhibited by this compound by adding the compound at different times pre- and post-infection. | Inhibition at specific time points corresponding to different replication steps |

Experimental Protocols

HIV-1 Rev-RRE Reporter Gene Assay

This assay provides a specific measure of this compound's ability to inhibit the Rev-RRE pathway in a cellular context.

Materials:

-